molecular formula C43H78N6O13 B549284 Romurtide CAS No. 78113-36-7

Romurtide

Cat. No. B549284
CAS RN: 78113-36-7
M. Wt: 887.1 g/mol
InChI Key: FKHUGQZRBPETJR-FZKCHLSLSA-N
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Description

Romurtide, also known as Muroctasin, is a non-specific immune stimulant derived from muramyl dipeptide, which is obtained from gram-positive bacterial cell walls . It stimulates macrophages, which release interleukin-1, leading to an increased production of colony-stimulating factors and neutrophils . It’s used in the treatment of leukopenia caused by anticancer chemotherapy in malignant lymphoma and lung cancer .


Synthesis Analysis

Romurtide is a synthetic muramyl dipeptide derivative . The synthesis method combines solid phase and liquid phase to prepare romurtide . This method greatly shortens the synthesis cycle and saves time .


Molecular Structure Analysis

The molecular formula of Romurtide is C43H78N6O13 . It has a molecular weight of 887.11 .


Chemical Reactions Analysis

Romurtide is a macrophage activator that can stimulate colony-stimulating factor (CSF) and interleukin-1 (IL-1) generation . It increases the production of CSF in T cells by acting on IL-1 . It is believed that this product promotes the differentiation and proliferation of the precursor cells in the brown blood organs by increasing the formation of CSF .

Scientific Research Applications

Therapeutic Potential in Thrombocytopenia and Myelosuppression

Romurtide, a synthetic muramyl dipeptide derivative, has demonstrated significant potential in managing thrombocytopenia associated with myelosuppression. Studies have shown that Romurtide effectively accelerates peripheral platelet recovery in various animal models, including nonhuman primates and guinea pigs, subjected to chemotherapy or irradiation. This acceleration is attributed to the promotion of megakaryocytopoiesis and cytokine production, such as interleukin-6, stem cell factor, and erythropoietin, which are crucial for the proliferation and maturation of megakaryocytes (Namba, Nitanai, Otani, & Azuma, 1996); (Namba, Otani, & Osada, 1994).

Augmentation of Host Defense Against Infections

Romurtide enhances nonspecific resistance against microbial infections, including bacterial and fungal infections, and has shown synergy with antibiotics like ampicillin in treating pneumococcal pneumonia in mice. This suggests its potential use as a biological response modifier in acute pulmonary bacterial infections (Nakajima, Namba, Ishida, Katsuma, & Otani, 1992); (Tatara, Nakahama, & Niki, 1992).

Cancer Therapy and Cytokine Induction

Romurtide has been evaluated for its role in cancer therapy, particularly for its ability to induce cytokines like tumor necrosis factor-alpha (TNF-alpha) in solid tumor regions. This indicates its potential in anti-tumor therapy by enhancing the host defense system and possibly inducing TNF-alpha in the tumor region. Additionally, it is applied in cancer patients for the recovery of the number and functions of monocytes, neutrophils, and platelets (Ueda & Yamazaki, 2001).

Enhancement of Hematopoiesis

Romurtide stimulates hematopoiesis, indicated by increased neutrophil, monocyte, and platelet counts in experimental models. It also enhances the production of various monokines and colony-stimulating factors (CSFs) by monocytes, which are integral to hematopoiesis and the immune response (Nakajima, Yshida, Akahane, Sekiguchi, & Osada, 1991).

Immune Defense Mechanisms of the Lung

Romurtide is observed to bolster the immune defense mechanisms of the lung, particularly enhancing the antibacterial activity of cells in the bronchoalveolar lavage fluid. This suggests its utility in adjuvant therapy to prevent respiratory infections, especially in patients undergoing treatments like radiotherapy (Hasegawa, Satoh, Yagi, & Chida, 1995).

Safety And Hazards

While specific safety data for Romurtide was not found, it’s important to handle all chemicals with care, avoiding contact with skin, eyes, and personal clothing . It’s also recommended to avoid breathing fumes and to use only with adequate ventilation .

Future Directions

Muramyl peptides, like Romurtide, are considered promising drugs in the treatment and prevention of infectious, allergic, and oncological diseases, and in the composition of vaccines . The potentiating effect of Romurtide was discovered: its co-administration with IFN-β promotes the maturation of dendritic cells and inhibits the growth of B16F10 melanoma .

properties

IUPAC Name

(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-(octadecanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H78N6O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-34(52)45-26-21-20-22-32(42(58)59)48-35(53)25-24-31(39(44)55)49-40(56)28(2)46-41(57)29(3)61-38-36(47-30(4)51)43(60)62-33(27-50)37(38)54/h28-29,31-33,36-38,43,50,54,60H,5-27H2,1-4H3,(H2,44,55)(H,45,52)(H,46,57)(H,47,51)(H,48,53)(H,49,56)(H,58,59)/t28-,29+,31+,32-,33+,36+,37+,38+,43?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHUGQZRBPETJR-FZKCHLSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H78N6O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Muroctasin

CAS RN

78113-36-7
Record name N-Acetylmuramyl-ala-D-isoglutaminyl-N-epsilon-stearoyl-lys
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
333
Citations
I Azuma - International journal of immunopharmacology, 1992 - Elsevier
… is expected that romurtide may stimulate hematopoiesis. Thus, we examined the effect of romurtide on hematopoiesis in non-human primates, and the therapeutic effect of romurtide on …
Number of citations: 63 www.sciencedirect.com
K Namba, E Yamamura, H Nitanai, T Otani, I Azuma - Vaccine, 1997 - Elsevier
… romurtide on thrombocytopenia. Recently, as a further evaluation, we demonstrated therapeutic effect of romurtide … parenteral and oral administration of romurtide improved the nadir of …
Number of citations: 16 www.sciencedirect.com
H Ueda, M Yamazaki - International immunopharmacology, 2001 - Elsevier
… romurtide, were investigated. When mice were intravenously injected with 10–1000 μg/mouse of romurtide … Similar effects were also detected by oral administration of romurtide at 1000 …
Number of citations: 19 www.sciencedirect.com
K Namba, R Nakajima, T Otani, I Azuma - Vaccine, 1996 - Elsevier
Romurtide given orally enhanced the nonspecific resistance … Oral romurtide conferred protection and, in consequence, … in mice treated orally with romurtide. To obtain a comparable …
Number of citations: 17 www.sciencedirect.com
K Suzuki, K Torii, S Hida, H Hayashi, Y Hiyama… - …, 1994 - Elsevier
… greater in romurtide-… romurtide in a similar dose and time dependent manner with similar magnitude of response. These studies indicate that MDP and romurtide, especially romurtide, …
Number of citations: 24 www.sciencedirect.com
K Namba, H Nitanai, T Otani, I Azuma - Vaccine, 1996 - Elsevier
… of romurtide as a cytokine-inducer, we investigated the therapeutic effects of romurtide on … that the subcutaneous administration of romurtide improved the nadir of thrombocytopenia and …
Number of citations: 8 www.sciencedirect.com
K Namba, T Otani, Y Osada - 1994 - ashpublications.org
… romurtide, a synthetic muramyl dipeptide derivative, was investigated in normal and irradiated guinea pigs. Romurtide … 15 days after the initiation of romurtide administered for 8 days at …
Number of citations: 12 ashpublications.org
R Nakajima, Y Yshida, K Akahane… - Arzneimittel …, 1991 - europepmc.org
… repeated dosing of romurtide. After single dosing of romurtide (1 mg/head), neutrophils counts showed a marked increase within 24 h and at 120 h after romurtide injection. Monocytes …
Number of citations: 24 europepmc.org
K Shimoda, S Okamura, N Harada… - … in chemical pathology …, 1990 - europepmc.org
… cells in the presence of romurtide. Significant augmentation of IL-6 from PBMCs and adherent cells, but not nonadherent cells, was observed in the presence of romurtide in vitro. …
Number of citations: 17 europepmc.org
O Tatara, C Nakahama, Y Niki - Antimicrobial agents and …, 1992 - Am Soc Microbiol
We investigated the synergistic effects of romurtide (MDP-Lys [L18]) and cefmenoxime (CMX) in the treatment of experimental Klebsiella pneumonia in mice. Mice were infected with 1 x …
Number of citations: 8 journals.asm.org

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